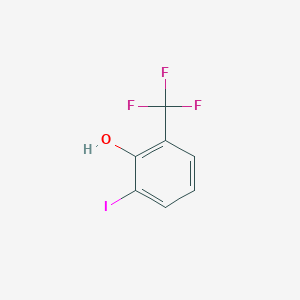

2-Iodo-6-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHFOURDXWPNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435038 | |

| Record name | 2-iodo-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149209-48-3 | |

| Record name | 2-iodo-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-6-(trifluoromethyl)phenol

Introduction

2-Iodo-6-(trifluoromethyl)phenol is a halogenated and fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a hydroxyl group flanked by a sterically demanding iodine atom and a strongly electron-withdrawing trifluoromethyl (CF₃) group, imparts a distinct set of physicochemical properties. These characteristics, including enhanced acidity, specific lipophilicity, and unique metabolic stability, make it a valuable building block in the synthesis of novel pharmaceutical agents and other advanced materials.[1][2][3][4]

The strategic incorporation of the trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] Similarly, the presence of the iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while also contributing to the molecule's overall steric and electronic profile.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its behavior and characterization. It is designed to serve as a technical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this versatile synthetic intermediate.

Molecular and Structural Properties

The foundation of this compound's properties lies in its molecular structure. The ortho-positioning of the bulky iodine and the trifluoromethyl group relative to the hydroxyl moiety creates a sterically hindered and electronically polarized environment.

-

IUPAC Name: this compound[5]

-

Molecular Formula: C₇H₄F₃IO[8]

-

InChI Key: NDHFOURDXWPNRJ-UHFFFAOYSA-N[6]

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental and biological settings.

| Property | Value / Description | Significance in Research & Development |

| Molecular Weight | 288.01 g/mol [6][8] | Influences diffusion rates, solubility, and serves as a fundamental parameter in stoichiometric calculations. |

| Physical Form | Solid | Important for handling, storage, and formulation considerations. |

| LogP | 3.0156 (Calculated)[8] | Indicates high lipophilicity, suggesting good potential for membrane permeability but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[8] | A relatively low value, which is often correlated with good cell membrane permeability. |

| Hydrogen Bond Donors | 1 (the phenolic -OH)[8] | The ability to donate a hydrogen bond is crucial for interactions with biological targets like enzymes and receptors. |

| Hydrogen Bond Acceptors | 1 (the phenolic oxygen)[8] | The ability to accept a hydrogen bond contributes to its interaction profile with biological macromolecules. |

Acidity and pKa: The Influence of Substituents

The acidity of the phenolic proton is a defining characteristic of this molecule. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion.[9] In this compound, this acidity is significantly enhanced by the potent electron-withdrawing effects of the adjacent substituents.

Both the iodine atom and the trifluoromethyl group are electron-withdrawing groups (EWGs).[10][11][12] EWGs increase the acidity of phenols by stabilizing the negative charge of the conjugate base (the phenoxide ion) through the inductive effect.[9][12][13] The trifluoromethyl group, in particular, is one of the strongest electron-withdrawing groups used in medicinal chemistry, leading to a substantial increase in the acidity of the phenolic proton compared to unsubstituted phenol.[6] This increased acidity is critical as it dictates the ionization state of the molecule at physiological pH (around 7.4), which in turn affects its solubility, membrane transport, and receptor-binding interactions.

Caption: Electronic effects of substituents on phenol acidity.

Spectroscopic Profile

Characterization and identification of this compound rely on standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol provides key diagnostic peaks. For this compound, one would expect:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹. The breadth is due to hydrogen bonding.[14][15]

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.[14]

-

C-F Stretches: Strong, characteristic absorptions for the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range.

-

Aromatic C-H and C=C Stretches: Peaks characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the substitution pattern of the aromatic ring.[16]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons and a potentially broad singlet for the hydroxyl proton, the chemical shift of which can be concentration-dependent.[14][16] The aromatic region would display coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon signals will be influenced by the electronegative F and I atoms. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet would be expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z 288. The fragmentation pattern would likely involve the loss of iodine and potentially the CF₃ group, providing further structural information.

Experimental Protocols

To ensure scientific integrity, the determination of key physicochemical properties must follow validated protocols.

Protocol 1: Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. Impurities typically cause a depression and broadening of the melting range.[17]

Objective: To determine the melting point range of a solid sample of this compound.

Methodology (Capillary Method): [18]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[19] Pack the sample firmly by tapping the tube or dropping it through a long glass tube.[17][19]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[19]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to find an approximate range.[17]

-

Accurate Determination: Prepare a new sample. Set the starting temperature to about 15-20°C below the approximate melting point found in the previous step.[17][19] Heat at a slow, controlled rate (1-2°C/min) to allow for thermal equilibrium.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure compound will have a sharp melting range (typically ≤ 1°C).

Caption: Workflow for Melting Point Determination.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes as a titrant is added.[20][21]

Objective: To determine the pKa of the phenolic hydroxyl group of this compound.

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4, 7, and 10).[22]

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in an appropriate solvent.[22][23] Due to the potential for low water solubility, a co-solvent like methanol or a surfactant may be required. Note that this will yield an apparent pKa (pKaᵃᵖᵖ) specific to that solvent system.[20][21] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[22][23]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[22][23]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.[23]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[22][23]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[22] This point can be precisely located by finding the inflection point on the first derivative of the titration curve.[20][23]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this compound should always be consulted, related compounds are often classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[24][25][26][27]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[24][28] Ensure eyewash stations and safety showers are readily accessible.[24][25]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[24][26]

-

Handling: Avoid breathing dust, fumes, or vapors.[24][26] Wash hands thoroughly after handling.[25][26] Keep away from heat, sparks, and open flames.[24][27]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][25][28] Some related phenols are sensitive to light and air, so storage under an inert atmosphere may be advisable.[25][27]

Conclusion

This compound is a highly functionalized building block whose value is derived directly from its distinct physicochemical properties. The strong electron-withdrawing nature of its substituents leads to a significantly acidic phenol, a feature that drug designers can exploit to modulate the pharmacokinetic and pharmacodynamic profiles of a lead compound. Its high lipophilicity and moderate polar surface area suggest a favorable profile for crossing biological membranes. A thorough understanding of these properties, validated through rigorous experimental characterization, is fundamental to the successful application of this compound in the rational design of new pharmaceuticals and advanced materials.

References

- SATHEE. Chemistry Phenol Acidity.

- Vedantu. What is the effect of aElectron withdrawing groups class 12 chemistry CBSE.

- Filo. What is the effect of (i) Electron withdrawing group on acidity of phenol.

- BYJU'S. (2019-12-16). The Explanation for the Acidity of Phenols.

- Chapter 24: Phenols.

- Experiment 1 - Melting Points.

- Chemistry LibreTexts. (2025-08-20). 4.3: Melting Point Determination Procedure.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Melting point determination.

- Westlab Canada. (2023-05-08). Measuring the Melting Point.

- (2021-09-19). experiment (1) determination of melting points.

- Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC, NIH.

- Thermo Fisher Scientific. (2010-11-16). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Sigma-Aldrich. 2-Iodo-4,6-bis(trifluoromethyl)phenol | 1805527-08-5.

- Angene Chemical. (2024-12-07). Safety Data Sheet.

- CymitQuimica. 2-Iodo-4,6-bis(trifluoromethyl)phenol.

- ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education.

- Fluorochem. (2024-12-19). Safety Data Sheet.

- Sigma-Aldrich. (2024-03-02). SAFETY DATA SHEET.

- Benchchem. Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.

- Benchchem. This compound | 149209-48-3.

- Fluorochem. This compound.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- ChemicalBook. 2-iodo-3-methoxy-6-(trifluoromethyl)phenol CAS.

- Umemoto, T., et al. (2022-07-03). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-02). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.

- Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination.

- Chemistry LibreTexts. (2022-09-24). 17.11: Spectroscopy of Alcohols and Phenols.

- BLD Pharm. 149209-48-3|this compound.

- Bentham Science. (2021-05-31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.

- ResearchGate. (2025-08-07). NMR and IR Spectroscopy of Phenols | Request PDF.

- The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ChemComplete. (2019-10-15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- ChemScene. 149209-48-3 | 6-Iodo-2-trifluoromethylphenol.

- PubChem. This compound | C7H4F3IO | CID 10062619.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 3. benthamscience.com [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. 149209-48-3|this compound|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 11. What is the effect of aElectron withdrawing groups class 12 chemistry CBSE [vedantu.com]

- 12. What is the effect of (i) Electron withdrawing group on acidity of phenol.. [askfilo.com]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. westlab.com [westlab.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. WERCS Studio - Application Error [assets.thermofisher.com]

- 25. fishersci.com [fishersci.com]

- 26. angenechemical.com [angenechemical.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Introduction: A Strategically Designed Building Block for Modern Chemistry

An In-Depth Technical Guide to 2-Iodo-6-(trifluoromethyl)phenol (CAS: 149209-48-3)

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced chemical synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure is deliberately engineered with three key features: a phenolic hydroxyl group, an iodine atom, and a trifluoromethyl (CF₃) group, all positioned on a benzene ring. This specific arrangement, with the bulky and reactive iodo and trifluoromethyl groups flanking the hydroxyl group, provides a unique combination of steric and electronic properties that chemists can exploit for precise molecular construction.[1]

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] As a potent electron-withdrawing group, it also significantly increases the acidity of the phenolic proton, influencing its reactivity and interaction potential.[1][5] Simultaneously, the iodine atom is the most reactive of the halogens in many catalytic cross-coupling reactions, serving as an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth analysis of this compound's properties, synthesis, reactivity, and applications, designed for researchers and scientists in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound dictates its physical and spectroscopic characteristics. While some physical data points like melting and boiling points are not consistently reported across public domains, its fundamental properties can be tabulated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 149209-48-3 | [6][7] |

| Molecular Formula | C₇H₄F₃IO | [8][9] |

| Molecular Weight | 288.01 g/mol | [8] |

| Synonyms | 6-Iodo-2-trifluoromethylphenol | [8][10] |

| Purity | Typically ≥95% | [6] |

| Appearance | Data not consistently available | [11] |

| Stability | Reported to be light and air sensitive; potentially hygroscopic | [12][13] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on its structure and general principles of spectroscopy for phenols, the following characteristics are expected:[5][14]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons would appear in the typical downfield region (approx. 7-8 ppm), with splitting patterns dictated by their coupling to each other.[14] The phenolic -OH proton signal is expected to be a broad singlet, with a chemical shift that can vary (typically 3-8 ppm) depending on the solvent and concentration.[14]

-

¹³C NMR: The carbon spectrum would show seven distinct signals. The carbon bearing the iodine atom would be shifted upfield relative to a C-H carbon, while the carbon attached to the electron-withdrawing CF₃ group would be shifted downfield. The carbon attached to the hydroxyl group appears in the characteristic 50-65 ppm region.[14]

-

¹⁹F NMR: A single, strong signal would be expected for the three equivalent fluorine atoms of the CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch, typically in the 3300-3400 cm⁻¹ region.[14][15] A strong C-O stretching vibration would also be visible around 1000-1200 cm⁻¹.[14]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z 288. The fragmentation pattern would likely involve the loss of iodine (I) and trifluoromethyl (CF₃) radicals.[5]

Synthesis: A Regioselective Challenge

The synthesis of this compound requires a method that can control the regioselectivity of the iodination, which can be challenging via direct electrophilic halogenation due to steric hindrance from the existing trifluoromethyl group.[1] A common and effective strategy involves the ortho-lithiation of a protected phenol followed by halogenation. However, a more direct approach, adapted from methods used for similar isomers, involves the iodination of the parent 2-(trifluoromethyl)phenol.[16]

Experimental Protocol: Iodination of 2-(Trifluoromethyl)phenol

This protocol is a representative method adapted from the synthesis of a closely related isomer, 2-iodo-5-trifluoromethylphenol, and demonstrates a plausible route.[16] The core principle is the deprotonation of the acidic phenol to form a phenoxide, which then reacts with molecular iodine.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an inert nitrogen (N₂) atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH twice with dry hexane to remove the mineral oil, and then carefully decant the hexane.

-

Solvent Addition: Add a suitable dry, aprotic solvent, such as toluene or tetrahydrofuran (THF), to the flask.

-

Phenol Addition: Dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in the same dry solvent and add it dropwise to the stirred NaH suspension at 0 °C. Stir the mixture for 30 minutes to allow for the complete formation of the sodium phenoxide salt, which is observable by the cessation of hydrogen gas evolution.

-

Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.0 equivalent) in the same dry solvent. Add this iodine solution dropwise to the phenoxide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a cold, dilute solution of 3N hydrochloric acid (HCl) to neutralize any remaining base and protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to quench excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical because the intermediate phenoxide and the sodium hydride reagent are reactive towards oxygen and moisture.[12][13]

-

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the reactive phenoxide intermediate to completion.[16]

-

Aprotic Solvent: Solvents like toluene or THF are used because they do not have acidic protons that would react with the NaH or the phenoxide.[17]

-

Acidic Workup: The addition of HCl is necessary to protonate the resulting phenoxide product, making it less water-soluble and more extractable into the organic phase.[16]

Visualization of Synthesis Workflow

Caption: A workflow diagram for the synthesis of this compound.

Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile synthon. Its distinct functional groups provide orthogonal handles for sequential chemical modifications, making it a powerful tool for building molecular complexity.

Key Reactions and Transformations

-

Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This makes the molecule an excellent substrate for a wide range of cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Heck Reaction: Reaction with alkenes.

-

-

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo standard transformations:

-

Williamson Ether Synthesis: Deprotonation followed by reaction with an alkyl halide to form ethers.

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

-

The trifluoromethyl group is generally very stable and unreactive under these conditions, allowing it to be carried through multiple synthetic steps.[2]

Role in Drug Design and Discovery

The incorporation of the 2-iodo-6-(trifluoromethyl)phenyl scaffold into a drug candidate can impart several beneficial properties:

-

Metabolic Stability: The strong C-F bonds of the CF₃ group are resistant to metabolic degradation by enzymes like cytochrome P450, which can increase the half-life of a drug.[2][18]

-

Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance oral bioavailability.[3][4]

-

Modulation of Acidity (pKa): The electron-withdrawing nature of both the CF₃ group and the iodine atom lowers the pKa of the phenolic hydroxyl group, making it more acidic.[1] This can enhance binding interactions with biological targets, such as enzymes or receptors, where the phenoxide form is preferred.

-

Vector for Further Diversification: As a building block, it allows for the rapid generation of a library of compounds. The iodine serves as a "handle" to attach various other molecular fragments, enabling chemists to explore the structure-activity relationship (SAR) around a core scaffold.

Visualization of a Key Application: Suzuki Coupling

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[12][13][19]

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors.[13] Do not get in eyes, on skin, or on clothing.[12] Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[19]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store locked up. It should be protected from direct sunlight and stored under an inert atmosphere due to its sensitivity to light and air.[12][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acid chlorides.[12]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Rinse mouth and seek immediate medical assistance. Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[19]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular engineering. The judicious placement of its functional groups provides chemists with a pre-organized scaffold ideal for constructing complex molecules with desirable properties for pharmaceutical and materials science applications. Its utility in transition-metal-catalyzed cross-coupling reactions, combined with the beneficial effects of the trifluoromethyl group, ensures its continued relevance in the pursuit of novel and effective chemical entities. Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage its unique potential.

References

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-iodo-5-trifluoromethylphenol. Retrieved January 14, 2026, from [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 149209-48-3. Retrieved January 14, 2026, from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

Stanek, K., Koller, R., & Togni, A. (n.d.). Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols. American Chemical Society. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Serna, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2577. MDPI. Retrieved January 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved January 14, 2026, from [Link]

-

Ngan, W. W., et al. (2020). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1629–1633. PMC - NIH. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

-

Zhu, J., et al. (2016). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Angewandte Chemie International Edition in English, 55(4), 1417–1421. PubMed. Retrieved January 14, 2026, from [Link]

-

Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 54(12), 2873–2877. ACS Publications. Retrieved January 14, 2026, from [Link]

-

Kohlpaintner, C., et al. (2017). Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols. ChemistryOpen, 6(4), 487–490. PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 14, 2026, from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 14, 2026, from [Link]

-

Egami, H., et al. (2014). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Asian Journal of Organic Chemistry, 3(10), 1063–1066. PMC - NIH. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved January 14, 2026, from [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. NIH. Retrieved January 14, 2026, from [Link]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved January 14, 2026, from [Link]

-

Tresserra-Rimbau, A., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Medicines, 5(3), 93. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Elgadir, M. A., et al. (2023). Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances. Functional Food Science, 3(7), 111-129. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. 149209-48-3|this compound|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C7H4F3IO | CID 10062619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenol,2-iodo-6-(trifluoromethyl); FC0960; 2-iodo-6-(trifluoromethyl)-phenol | Chemrio [chemrio.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149209-48-3 Name: [xixisys.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. angenechemical.com [angenechemical.com]

2-Iodo-6-(trifluoromethyl)phenol molecular weight and formula

An In-Depth Technical Guide to 2-Iodo-6-(trifluoromethyl)phenol

Abstract: This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern synthetic chemistry. The document details its physicochemical properties, synthesis strategies, and critical applications, particularly in the fields of pharmaceutical research and materials science. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Introduction: A Unique Trifunctional Scaffold

This compound is a specialized aromatic compound distinguished by a unique trifunctional arrangement on a benzene ring: a hydroxyl group, an iodine atom, and a trifluoromethyl group, all in close proximity. This strategic combination of functional groups makes it a highly valuable intermediate in the synthesis of complex molecules.[1] The electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties of the molecule, while the iodine atom serves as a versatile handle for a wide array of chemical transformations, most notably in catalytic cross-coupling reactions.[1]

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties.[2][3] This group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets.[2][4] Consequently, this compound serves as a critical starting material for introducing this important pharmacophore into novel therapeutic agents.[4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃IO | [6][7] |

| Molecular Weight | 288.01 g/mol | [1][6][7] |

| CAS Number | 149209-48-3 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 6-Iodo-2-trifluoromethylphenol | [6][7] |

| Topological Polar Surface Area | 20.23 Ų | [7] |

| LogP | 3.0156 | [7] |

Synthesis Strategy and Regioselectivity

The synthesis of this compound requires a regioselective approach to ensure the precise placement of the iodine atom. A common strategy involves the directed ortho-lithiation of a protected 2-(trifluoromethyl)phenol, followed by quenching with an iodine source.[1]

The regiochemical outcome of direct electrophilic aromatic substitution on the 2-(trifluoromethyl)phenol scaffold is governed by the powerful directing effects of the existing substituents.[1]

-

The hydroxyl (-OH) group is a strongly activating ortho, para-director.

-

The trifluoromethyl (-CF3) group is a deactivating meta-director.

This interplay directs electrophiles to specific positions. However, direct iodination can be challenging due to steric hindrance from the two bulky ortho substituents.[1] The directed lithiation approach circumvents this issue by activating the specific C-6 position for subsequent iodination.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key transformations from the precursor, 2-(trifluoromethyl)phenol.

Caption: Conceptual workflow for the synthesis of this compound.

Example Experimental Protocol: Electrophilic Iodination of a Substituted Phenol

While the ortho-lithiation method is common, direct electrophilic iodination can be achieved under specific conditions, as demonstrated by procedures for analogous compounds. The following is a representative protocol adapted from the synthesis of a similar iodinated trifluoromethylphenol, which researchers can use as a starting point for optimization.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions.

Objective: To perform an electrophilic iodination of a trifluoromethyl-substituted phenol.

Materials:

-

4-(Trifluoromethyl)phenol (starting material analog)

-

Iodine (I₂)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

5% Aqueous thiourea solution

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting phenol (e.g., 4-(Trifluoromethyl)phenol, 1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.

-

Reagent Addition: Add sodium carbonate (1.1 eq) and iodine (1.1 eq) sequentially to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, quench the excess iodine by adding a 5% aqueous solution of thiourea until the deep violet/brown color dissipates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude material via column chromatography, typically using a gradient of petroleum ether and dichloromethane, to afford the pure iodinated phenol.

Applications in Drug Development and Advanced Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. The iodine atom is the most reactive of the halogens in many catalytic cross-coupling reactions, making it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[1]

This reactivity allows for the precise construction of intricate molecular architectures, making it a crucial building block for fine chemicals and pharmaceutical agents.[1]

Caption: Synthetic utility of this compound in major cross-coupling reactions.

A notable application was demonstrated in the preparation of substituted 9-(phenoxycarbonyl)-10-methylacridinium esters. In a comparative study, the ester derived from this compound exhibited the highest stability in low pH buffers, a desirable property attributed to the combined steric and electronic effects of the ortho-substituents.[1]

Safety and Handling

Halogenated and fluorinated phenols require careful handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile of analogous compounds like 2-Iodo-4-(trifluoromethyl)phenol suggests the following precautions:

-

Hazards: May be harmful if swallowed (H302) and may cause serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its carefully arranged functional groups provide a robust platform for synthetic chemists to build molecular complexity with precision. The presence of the trifluoromethyl group offers a proven pathway to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, while the iodo group provides a gateway to a vast array of powerful synthetic transformations. For researchers in drug discovery and materials science, a thorough understanding of this reagent's properties and reactivity is essential for unlocking the next generation of high-performance molecules.

References

-

PubChem. this compound | C7H4F3IO. National Center for Biotechnology Information. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.[Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]

-

PrepChem.com. Synthesis of 2-iodo-5-trifluoromethylphenol.[Link]

-

International Union of Crystallography. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol.[Link]

-

NIH National Library of Medicine. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol.[Link]

-

PubChem. 2,4,6-Trifluorophenol | C6H3F3O. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H4F3IO | CID 10062619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Technical Guide to the Safe Handling of 2-Iodo-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety overview and handling protocols for 2-Iodo-6-(trifluoromethyl)phenol (CAS No. 149209-48-3). As a specialized halogenated and fluorinated phenol derivative, this compound requires stringent safety measures to mitigate risks in a laboratory or process development setting. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling procedures, empowering researchers to work safely and effectively.

Section 1: Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 149209-48-3 | [1][2] |

| Molecular Formula | C₇H₄F₃IO | [1][2] |

| Molecular Weight | 288.01 g/mol | [1][2] |

| Purity | Typically ≥95% | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are acute toxicity and irritation.

Signal Word: Warning [1]

| GHS Classification | Hazard Code | Hazard Statement | Mechanistic Implication for Researchers |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | The compound can compromise the skin barrier, causing local inflammation. Prolonged or repeated contact should be avoided through proper glove selection. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with eyes can lead to significant, potentially lasting damage. Chemical splash goggles and/or a face shield are mandatory. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | As a powder or vapor, the compound can irritate the mucous membranes of the respiratory tract. All handling of solids must be done in a certified chemical fume hood. |

Section 3: Core Safety Protocols: A Risk-Based Approach

A proactive approach to safety involves implementing controls that are validated by the known hazards of the material.

Engineering Controls: The First Line of Defense

The potential for respiratory irritation (H335) and the compound's unknown inhalation toxicity profile make engineering controls the most critical safety element.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a properly functioning chemical fume hood. This is a non-negotiable control to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted, preventing accumulation in the breathing zone of personnel.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is designed to protect the user from chemical exposure in the event of a splash, spill, or other unexpected release.

-

Eye and Face Protection: Use chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[3] For operations with a higher risk of splashing, such as transfers of solutions or workups, a full-face shield should be worn in addition to goggles.[3]

-

Skin Protection:

-

Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3] Use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste.[3]

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect street clothes and underlying skin from contamination.

-

-

Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.

Handling and Storage

Proper handling and storage are crucial for maintaining chemical integrity and preventing accidental exposure.

-

General Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapor.[1] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[1][3]

-

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[4][5] For long-term stability and to minimize degradation, it is recommended to store the compound sealed in a dry environment at 2-8°C.[2]

Section 4: Emergency Response Workflow

In the event of an exposure, a rapid and correct response is critical. The following workflow should be understood by all personnel working with the compound.

Caption: Safe Handling and Emergency Response Workflow.

First Aid Measures: Detailed Protocols

-

If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth with water.[3] Do NOT induce vomiting .[1][6] Never give anything by mouth to an unconscious person.[3][6]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[4]

-

Expert Note: Phenols as a class can be absorbed through the skin and cause systemic toxicity.[7] While specific data for this compound is lacking, the standard treatment for phenol skin exposure involves immediate and copious irrigation with water, followed by swabbing with Polyethylene Glycol 300 (PEG 300), if available, to inactivate any absorbed phenol.[7]

-

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[6]

-

If Inhaled: Move the person into fresh air.[3] If they are not breathing, give artificial respiration.[3][6] Consult a physician immediately.[3]

Section 5: Accidental Release and Disposal

-

Accidental Release: Use personal protective equipment.[3] Avoid dust formation.[3] Sweep up and shovel the material without creating dust.[3] Keep in suitable, closed containers for disposal.[3] Do not let the product enter drains.[3]

-

Waste Disposal: The disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It should be disposed of in an approved waste disposal plant.

Section 6: Toxicological and Carcinogenicity Profile

-

Acute Toxicity: Harmful if swallowed (H302).[1]

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Carcinogenicity: There is no specific data available for this compound. No component of similar products at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[3] This lack of data does not mean the substance is non-carcinogenic; it means it has not been tested. Therefore, it should be handled with the appropriate caution for a novel chemical entity.

References

-

Angene Chemical (2024). Safety Data Sheet. [Link]

-

PubChem (N.D.). This compound. [Link]

-

PubChem (N.D.). 2,4,6-Trifluorophenol. [Link]

-

University of York, Department of Biology (N.D.). Phenol Exposure: First Aid Guidance. [Link]

-

Queen's University Belfast (N.D.). First Aid Emergency Procedures for Phenol Burns. [Link]

Sources

A Comprehensive Technical Guide to 2-Iodo-6-(trifluoromethyl)phenol for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Iodo-6-(trifluoromethyl)phenol, a key building block in modern organic synthesis and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the commercial availability, synthesis, chemical properties, and strategic applications of this versatile compound.

Commercial Availability and Procurement

This compound, identified by its CAS number 149209-48-3 , is readily available from a variety of specialized chemical suppliers.[1] Researchers can procure this compound in quantities ranging from milligrams to grams, with purities typically exceeding 95%.[2] Key suppliers include Fluorochem, ChemScene, and Proactive Molecular Research, among others.[3][4][5] Pricing and lead times can vary between suppliers, so it is advisable to consult their respective catalogs for the most current information.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Purity | Available Quantities |

| Fluorochem | ≥95% | 250 mg and larger | |

| ChemScene | >98% | Custom | |

| Proactive Molecular Research | [Link] | 98% | 50g |

| BLD Pharm | ≥95% | Inquire for details |

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through the electrophilic iodination of 2-(trifluoromethyl)phenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. This interplay of electronic effects directs the iodine atom to the position ortho to the hydroxyl group and meta to the trifluoromethyl group.

A general and effective method for this transformation involves the use of molecular iodine in the presence of a base. The base, such as sodium bicarbonate or sodium hydroxide, facilitates the reaction by deprotonating the phenol to the more nucleophilic phenoxide ion.

Detailed Experimental Protocol for Iodination of a Substituted Phenol

Reaction Scheme:

Caption: General reaction for the iodination of a trifluoromethylphenol.

Materials:

-

4-(Trifluoromethyl)phenol

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

5% aqueous thiourea solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a 1:1 mixture of tetrahydrofuran and water.

-

To the stirred solution, add iodine followed by sodium bicarbonate.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the excess iodine by adding a 5% aqueous solution of thiourea until the deep violet color disappears.

-

Extract the reaction mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and dichloromethane as the eluent, to afford pure 2-iodo-4-(trifluoromethyl)phenol.[6]

This protocol can be adapted for the synthesis of this compound by starting with 2-(trifluoromethyl)phenol. Optimization of reaction conditions, such as the choice of base and solvent system, may be necessary to achieve high yields and purity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149209-48-3 | [1] |

| Molecular Formula | C₇H₄F₃IO | [1] |

| Molecular Weight | 288.01 g/mol | [7] |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥95% | [2] |

| InChI Key | NDHFOURDXWPNRJ-UHFFFAOYSA-N | [1] |

| SMILES | OC1=C(I)C=CC=C1C(F)(F)F | [7] |

Spectroscopic Data

While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the iodo and trifluoromethyl substituents. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the iodine atom showing a significantly different chemical shift. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl group, along with strong C-F stretching vibrations and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 288, corresponding to the molecular weight of the compound.[7] Characteristic fragmentation patterns would involve the loss of iodine and the trifluoromethyl group.

Strategic Applications in Organic Synthesis and Drug Discovery

The unique structural features of this compound make it a valuable synthon for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[8]

Role in Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids or their esters to form biaryl compounds. This is a powerful method for constructing complex molecular scaffolds.

-

Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions provides a direct route to substituted alkynylphenols, which are important intermediates in the synthesis of various bioactive molecules.[10][11]

-

Heck and Stille Couplings: This compound can also participate in Heck reactions with alkenes and Stille couplings with organostannanes, further expanding its synthetic utility.

Caption: Key cross-coupling reactions involving this compound.

Importance in Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance several key properties of a molecule.[12] It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the acidity of nearby functional groups, which can lead to improved binding affinity with biological targets.[12] The incorporation of this compound into drug candidates allows for the strategic introduction of this important functional group, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data for structurally related compounds provide guidance on its potential hazards.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Analytical Methods for Quality Control

The purity of this compound is critical for its successful application in synthesis. Standard analytical techniques are employed to ensure its quality.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound and for identifying any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure and assessing the purity of the final product.

Conclusion

This compound is a commercially available and synthetically valuable building block for researchers in organic chemistry and drug discovery. Its unique combination of a reactive iodine atom and a property-enhancing trifluoromethyl group makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. This guide provides a foundational understanding of its procurement, synthesis, properties, and applications, empowering scientists to effectively utilize this versatile compound in their research endeavors.

References

-

Proactive Molecular Research. 2-Iodo-6-trifluoromethyl-phenol. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

- 1. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 6. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2-Iodo-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the critical stability and storage considerations for 2-Iodo-6-(trifluoromethyl)phenol, a key building block in pharmaceutical and agrochemical research. By delving into the inherent chemical properties of this molecule, this guide elucidates the primary degradation pathways and offers evidence-based protocols for optimal storage and handling. The subsequent sections detail methodologies for assessing stability, including forced degradation studies and long-term stability testing, to ensure the integrity and reliability of this compound in research and development settings.

Chemical Profile and Inherent Stability Characteristics

This compound is an aromatic compound characterized by a phenol ring substituted with an iodine atom and a trifluoromethyl group at the ortho positions relative to the hydroxyl group. This unique substitution pattern governs its reactivity and stability profile.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a primary site for oxidation and can deprotonate to form a phenoxide ion, which is susceptible to further reactions.

-

Iodine Atom (-I): The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage, particularly under the influence of light (photolysis) or heat, which can lead to the formation of radical species.

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group. This property enhances the acidity of the phenolic proton and can influence the overall electronic distribution of the aromatic ring, impacting its susceptibility to electrophilic and nucleophilic attack. The C-F bonds are exceptionally strong, rendering the CF3 group itself highly stable. The presence of the trifluoromethyl group is known to enhance the stability and lipophilicity of many bioactive molecules[1].

The interplay of these functional groups dictates the compound's susceptibility to various degradation mechanisms.

The Stability Landscape: Primary Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to establishing appropriate storage and handling procedures. The primary factors that can compromise its integrity are light, heat, oxygen, and moisture.

Photodegradation

The C-I bond is known to be photosensitive. Upon exposure to light, particularly in the UV spectrum, homolytic cleavage of the C-I bond can occur, generating an aryl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, including:

-

Dimerization: Two aryl radicals can combine to form biphenyl derivatives.

-

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or other molecules, leading to the formation of 2-(trifluoromethyl)phenol.

-

Reaction with Oxygen: In the presence of air, the aryl radical can react with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.

Thermal Degradation

Oxidative Degradation

The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. This can lead to the formation of colored quinone-type structures and other complex degradation products. The electron-withdrawing nature of the trifluoromethyl group may offer some protection against oxidation compared to unsubstituted phenols.

Hydrolytic Degradation

While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the displacement of the iodine substituent, although this is less common for aryl iodides compared to their alkyl counterparts.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, the following storage and handling conditions are recommended for this compound. These protocols are designed to be a self-validating system, ensuring the compound's integrity over time.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | Reduces the rate of potential thermal degradation and slows down oxidative processes. |

| Light | Protect from light; store in an amber vial or in the dark[3]. | Minimizes the risk of photodegradation via cleavage of the C-I bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[2]. | Prevents oxidative degradation of the phenol group and reactions involving radical intermediates. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes potential hydrolytic degradation and moisture-mediated side reactions. |

| Container | Use a chemically inert container, such as a glass bottle with a secure cap. | Prevents leaching of impurities from the container and ensures a tight seal. |

Safe Handling Procedures

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors[2][4].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat[2][3].

-

Dispensing: When dispensing the compound, minimize its exposure to atmospheric air and light. If possible, work under a blanket of inert gas.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition[5][6].

Assessing the Stability of this compound: Experimental Protocols

To empirically determine the stability of this compound under various conditions, a series of well-defined experiments should be conducted.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve in the chosen solvent before analysis.

-

Photodegradation: Expose the stock solution in a photostability chamber to a light source with a specific illumination (e.g., 1.2 million lux hours) and UV exposure (e.g., 200 watt hours/square meter).

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with a control sample (stored under optimal conditions), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify any degradation products.

-

Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.

-

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Objective: To determine the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot multiple samples of this compound into amber glass vials.

-

Storage: Store the samples under the recommended conditions (2-8°C, protected from light, under an inert atmosphere).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze a sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Plot the purity of the compound as a function of time.

-

Determine if there is any significant degradation over the study period.

-

Based on the data, establish a recommended re-test date or shelf-life for the compound.

-

Visualizing Workflows and Degradation

To better illustrate the processes described, the following diagrams are provided.

Caption: Primary degradation pathways for this compound.

Sources

- 1. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Foreword: The Strategic Value of Iodinated Phenols in Modern Drug Discovery

An In-Depth Technical Guide to the Electrophilic Iodination of 2-(Trluoromethyl)phenol

In the landscape of medicinal chemistry, the incorporation of iodine into aromatic scaffolds is a pivotal strategy for modulating the pharmacological profile of lead compounds. Iodinated phenols, in particular, serve as versatile synthetic intermediates, enabling a host of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are fundamental to building molecular complexity. The subject of this guide, 2-(trifluoromethyl)phenol, presents a unique and instructive case for electrophilic aromatic substitution. The presence of two electronically-antagonistic substituents—the powerfully activating hydroxyl group and the strongly deactivating trifluoromethyl group—creates a fascinating electronic environment that dictates the regiochemical outcome of iodination. This guide provides a comprehensive exploration of the mechanistic principles, comparative analysis of iodinating systems, and field-proven protocols for the selective iodination of this valuable substrate.

Mechanistic Deep Dive: A Tale of Two Substituents

The regioselectivity of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is governed by the electronic nature of the substituents already present.[1] In the case of 2-(trifluoromethyl)phenol, we witness a classic conflict between a potent activating group and a strong deactivating group.

The Directing Influence of the Hydroxyl Group (-OH)

The hydroxyl group is a powerful activating group. Through resonance, its lone pairs of electrons significantly increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] This donation of electron density is most pronounced at the positions ortho and para to the hydroxyl group. Consequently, the -OH group is a strong ortho, para-director.

The Directing Influence of the Trifluoromethyl Group (-CF₃)

Conversely, the trifluoromethyl group is one of the strongest deactivating groups. Due to the high electronegativity of the three fluorine atoms, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect).[3][4][5] This effect pulls electron density away from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles.[1][6] This deactivation is felt most strongly at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack. The -CF₃ group is a canonical meta-director.[3][6]

Predicting the Regiochemical Outcome

When these two groups are present on the same ring, their directing effects are in direct competition. The hydroxyl group at C1 directs incoming electrophiles to C2, C4, and C6. The trifluoromethyl group at C2 directs to C4 and C6 (which are meta to it).

In this scenario, the potent activating, resonance-donating effect of the hydroxyl group overwhelmingly dominates the deactivating, inductive effect of the trifluoromethyl group.[7] Therefore, the reaction is governed by the -OH group, and substitution is strongly directed to the positions ortho and para to it.

-